molecular formula C9H16O2 B2567237 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one CAS No. 65857-18-3

2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one

Cat. No. B2567237
CAS RN: 65857-18-3
M. Wt: 156.225
InChI Key: QXUVQKXIDSHNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one” is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 . It is used in research and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of “2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one” involves a reaction with tris-(dibenzylideneacetone)dipalladium(0), caesium carbonate, and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene in toluene at 100 - 135℃ for 2 hours under microwave irradiation in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of “2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one” is represented by the formula C9H16O2 .


Chemical Reactions Analysis

The chemical reactions involving “2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one” include a reaction with methyl 2-bromonicotinate in the presence of Pd2(dba)3, xantphos, and Cs2CO3 .

Scientific Research Applications

NMR Spectroscopy Studies

  • The 1H and 13C NMR spectra of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates and disubstituted 2-methoxy-5,6-dihydro-2H-pyrans were analyzed to understand their conformational behavior (Chmielewski et al., 1982).

Synthesis Methods

  • 2-Amino-4H-pyrans, including derivatives with tert-butyl groups, were synthesized through a one-pot method, demonstrating their importance in biological activities and as intermediates in organic synthesis (Zonouzi et al., 2006).

Pharmaceutical Applications

  • A tert-butyl derivative was used in the synthesis of statins, demonstrating a key platform for developing these significant cholesterol-lowering drugs (Časar & Košmrlj, 2009).

Chemical Reactivity and Transformations

  • Research on the reactivity of tert-butyl 2H-pyran derivatives in fullerene cage skeletons provided insights into the formation of complex organic structures (Yang et al., 2010).

Photochemical Properties

  • The photochemistry of 2,2-Di-tert-butyl derivatives of 2H-pyran was studied, revealing their potential in materials science, specifically in fluorescent applications (Kilickiran et al., 2001).

Electrophilic Additions and Reactions

  • Research on the reactions of tert-butyl 2H-pyran derivatives with electrophiles provided insights into their high regio- and stereoselectivity, relevant for synthetic chemistry (Anselmi et al., 1977).

Optical and Thermal Properties

  • The optical and thermal properties of tert-butyl 2H-pyran derivatives were investigated, showing potential for applications in organic light-emitting diodes and nonlinear optics (Zarins et al., 2012).

properties

IUPAC Name

2-tert-butyloxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(2,3)8-6-7(10)4-5-11-8/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUVQKXIDSHNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=O)CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one

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